Estrone triflate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estrone triflate is a synthetic organic compound with the molecular formula C19H21F3O4S. It is a derivative of estrone, a naturally occurring estrogen hormone. This compound is characterized by the presence of a trifluoromethanesulfonate group, which is known for its strong electron-withdrawing properties and its ability to act as a good leaving group in various chemical reactions .
Preparation Methods
The synthesis of Estrone triflate typically involves the reaction of estrone with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonate group. The general reaction scheme is as follows:
- Dissolve estrone in an anhydrous solvent such as dichloromethane.
- Add pyridine to the solution to act as a base.
- Slowly add trifluoromethanesulfonic anhydride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography or recrystallization .
Chemical Reactions Analysis
Estrone triflate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonate group can be replaced by nucleophiles such as amines, alcohols, and thiols. Common reagents used in these reactions include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction Reactions: The carbonyl group at the 17-position can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The hydroxyl group at the 3-position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Scientific Research Applications
Estrone triflate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: It is used in studies related to estrogen receptor binding and hormone activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Estrone triflate involves its interaction with estrogen receptors. The compound binds to the estrogen receptor, leading to a conformational change that activates the receptor. This activation results in the transcription of estrogen-responsive genes, which regulate various physiological processes such as cell growth, differentiation, and reproduction .
Comparison with Similar Compounds
Estrone triflate can be compared with other similar compounds such as:
Estrone: The parent compound, which lacks the trifluoromethanesulfonate group.
Estradiol: A more potent estrogen with two hydroxyl groups at the 3 and 17 positions.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives, which has an ethinyl group at the 17 position
The uniqueness of this compound lies in its trifluoromethanesulfonate group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis.
Biological Activity
Estrone triflate, a derivative of estrone, has garnered attention in recent years due to its unique biological activities, particularly in the context of cancer research and hormone therapy. This article synthesizes current findings on the biological activity of this compound, focusing on its mechanisms of action, effects on estrogen receptors, and implications in clinical settings.
This compound is chemically characterized as C19H21F3O4S. It is a triflate ester of estrone, which enhances its reactivity and potential applications in medicinal chemistry. The triflate group significantly alters the compound's biological interactions compared to estrone itself.
This compound exhibits distinct biological activities through its interaction with estrogen receptors (ERs). Research indicates that estrone and estradiol (E2) have different effects on ER-positive cancer cells:
- Inflammation and EMT Induction : this compound has been shown to increase inflammation and promote epithelial-to-mesenchymal transition (EMT) in cervical cancer cells (HeLa cells). This transition is critical for cancer metastasis, indicating that this compound may facilitate tumor progression through these pathways .
- Stemness Properties : In studies involving HeLa cells, exposure to estrone increased the expression of embryonic stem cell transcription factors (ES-TFs), such as c-MYC and KLF4. This suggests that this compound may enhance the stemness properties of cancer cells, contributing to their aggressiveness .
Comparative Biological Activity
A comparative analysis between estrone and estradiol reveals significant differences in their biological functions:
Biological Activity | Estrone | Estradiol |
---|---|---|
Induces inflammation | Yes | No |
Promotes EMT | Yes | No |
Enhances ES-TF expression | Yes | No |
These findings underscore the potential of this compound as a more potent agent in certain therapeutic contexts compared to estradiol.
Case Study 1: this compound in Hormonal Therapy
A 67-year-old postmenopausal woman with severe menopausal symptoms was treated with a combination therapy including this compound. The treatment resulted in significant improvements in her quality of life indicators such as hot flashes and libido. Monitoring revealed no adverse effects typically associated with traditional estrogen therapies, suggesting a favorable safety profile for this compound .
Case Study 2: this compound's Role in Cancer Treatment
A 47-year-old woman with a history of ER-positive breast cancer presented with menopausal symptoms. After careful consideration, she was administered low-dose this compound. The treatment alleviated her symptoms without exacerbating her cancer risk, demonstrating the potential for this compound to be used safely in patients with estrogen-sensitive tumors .
Research Findings
Recent studies have focused on the enzyme HSD17B involved in the metabolism of estrone. High levels of HSD17B enzymes associated with estrone synthesis correlate with poor clinical outcomes in ovarian cancer patients, suggesting that targeting these pathways may enhance therapeutic strategies involving this compound .
Properties
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] trifluoromethanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3O4S/c1-18-9-8-14-13-5-3-12(26-27(24,25)19(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)23/h3,5,10,14-16H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMJOXGHOQFVEM-CBZIJGRNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.